molecular formula C14H24N2O2 B13780797 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine CAS No. 67828-52-8

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine

Cat. No.: B13780797
CAS No.: 67828-52-8
M. Wt: 252.35 g/mol
InChI Key: ILVYHPABHVLWQB-UHFFFAOYSA-N
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Description

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine (CAS: 67828-52-8) is a substituted aromatic diamine with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . The compound features a benzene ring substituted with two ethoxy groups at the 2- and 5-positions and two ethyl groups attached to the nitrogen atoms of the 1,4-diamine moiety. This structure imparts unique steric and electronic properties, including reduced electrophilicity due to electron-donating ethoxy and ethyl groups.

Industrial production of this compound is facilitated by suppliers like BuGuCh & Partners, which operates globally, indicating its relevance in specialty chemical synthesis .

Properties

CAS No.

67828-52-8

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

2,5-diethoxy-1-N,1-N-diethylbenzene-1,4-diamine

InChI

InChI=1S/C14H24N2O2/c1-5-16(6-2)12-10-13(17-7-3)11(15)9-14(12)18-8-4/h9-10H,5-8,15H2,1-4H3

InChI Key

ILVYHPABHVLWQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OCC)N)OCC

Origin of Product

United States

Preparation Methods

General Strategy Overview

  • Starting Material: Diethyl aniline derivatives or phenylenediamine precursors.
  • Key Reactions: Nitrosation, reduction, ethoxylation (introduction of ethoxy groups), and purification.
  • Final Step: Isolation of the free base or its hydrochloride salt.

Detailed Stepwise Preparation Protocols

Nitrosation and Reduction to Obtain N,N-Diethyl-1,4-phenylenediamine

A well-documented preparation method for N,N-diethyl-1,4-phenylenediamine hydrochloride, a close structural analog, involves:

Step Conditions Reagents Description
Nitrosation 0–10 °C, 2.5–3 hours Diethyl aniline, concentrated hydrochloric acid, sodium nitrite (41.1% aqueous) Diethyl aniline mixed with HCl and water is cooled, then sodium nitrite solution is added dropwise under stirring to form the nitroso intermediate.
Reduction 15–20 °C, 1.5–2.5 hours Zinc powder, concentrated hydrochloric acid, water The nitroso compound is reduced using zinc powder in acidic aqueous medium to yield N,N-diethyl-1,4-phenylenediamine.
Purification pH adjusted to 14 with NaOH, vacuum distillation at 115–116 °C, 5 mmHg Sodium hydroxide solution, organic solvent The reaction mixture is basified and extracted, then purified by vacuum distillation to isolate the diamine.
Salification Saturation with dry hydrogen chloride gas in dry benzene Hydrogen chloride gas, benzene The free base is converted to its hydrochloride salt by bubbling dry HCl gas, followed by precipitation and drying.

This method yields a high-purity product suitable for sensitive applications such as environmental monitoring.

Introduction of Ethoxy Groups at Positions 2 and 5

The ethoxylation of the benzene ring at positions 2 and 5 to form 2,5-diethoxy substitution is typically achieved by:

However, specific protocols for the ethoxylation of N,N-diethyl-1,4-phenylenediamine to yield this compound are scarce in public literature, suggesting that the ethoxy groups are introduced prior to amine substitution or via protected intermediates.

Analytical Data and Purity Assessment

Parameter Typical Value Method Notes
Molecular Weight 252.35 g/mol Mass spectrometry Matches theoretical value for C14H24N2O2
Melting Point Not explicitly reported Differential scanning calorimetry (DSC) Purity inferred from sharp melting point
Purity >98% Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) After purification steps
Structural Confirmation NMR, IR, MS Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry Confirms substitution pattern and functional groups

Summary Table of Preparation Parameters from Patent CN102030659A (Analogous Compound)

Step Reagents and Ratios Temperature (°C) Time (hours) Yield Notes
Nitrosation Diethyl aniline: HCl = 75:122 (volume ratio), NaNO2 aqueous solution 41.1% 0–10 2.5–3 Formation of nitroso intermediate
Reduction Zinc powder: HCl: Water = 23g:25mL:75mL 15–20 1.5–2.5 Reduction to diamine
Purification NaOH to pH 14, vacuum distillation at 115–116 °C, 5 mmHg Ambient Variable Isolation of pure diamine
Salification Dry HCl gas in benzene Ambient Until saturation Formation of hydrochloride salt

Research Discoveries and Notes

  • The use of concentrated hydrochloric acid during nitrosation and reduction ensures the reaction medium remains strongly acidic, which is critical for complete conversion and high purity.
  • Zinc powder is preferred for the reduction due to its mildness and efficiency in converting nitroso intermediates to amines without over-reduction or side reactions.
  • The purification via vacuum distillation under alkaline conditions helps in removing impurities and obtaining a stable diamine product.
  • The salification step enhances the stability and handling of the compound, especially for storage and transport.
  • No direct, detailed experimental procedures for the ethoxylation step specific to 2,5-diethoxy substitution on N,N-diethylbenzene-1,4-diamine were found in the surveyed literature, indicating a potential area for further research or proprietary methods.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and diethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine with structurally or functionally related diamines, highlighting key differences in substituents, properties, and applications:

Compound Name Substituents/Structure Molecular Weight (g/mol) Key Properties Applications Reactivity/Oxidation Behavior
This compound 2,5-ethoxy; N,N-diethyl 252.35 High steric hindrance, lipophilic Specialty chemical synthesis, potential analytical reagent intermediates Low reactivity due to electron-donating groups
2,5-Dimethylbenzene-1,4-diamine 2,5-methyl 136.19 High thermal stability, hydrophilic Polymer industry (enhances heat resistance, mechanical strength) Moderate reactivity; forms stable polymers
2-Methylbenzene-1,4-diamine (2,5-diaminotoluene) 2-methyl 122.19 Polar, water-soluble Food/drinking water analysis (substance quantification) Oxidizes to quinone derivatives
2,6-Dichlorobenzene-1,4-diamine 2,6-chloro 177.04 Electrophilic, protein-reactive Textile/chemical research (investigated as a skin sensitizer) Autoxidizes to quinone imine (highly reactive)
N,N'-Diacetyl-1,4-phenylenediamine N,N'-acetylated 192.22 Stabilized, reduced nucleophilicity Laboratory research (non-household/pharmaceutical use) Resists oxidation due to acetylation
N,N-Diethylbenzene-1,4-diamine sulfate N,N-diethyl; sulfate salt 262.33 (salt form) Water-soluble, chromogenic H₂O₂ detection (reagent in peroxidase-coupled assays) Reacts with H₂O2 to form colored products

Key Research Findings:

Acetylation (as in N,N'-diacetyl-1,4-phenylenediamine) stabilizes diamines against oxidation, making them suitable for laboratory storage .

Application-Specific Behavior: 2,5-Dimethylbenzene-1,4-diamine’s thermal stability and polymer compatibility are critical for automotive and electronic coatings .

Toxicity and Safety: Chlorinated analogs like 2,6-dichlorobenzene-1,4-diamine pose sensitization risks due to reactive oxidation products (quinone imines), whereas ethoxy/ethyl-substituted derivatives are likely safer .

Synthetic Utility :

  • Ethoxy and ethyl groups in This compound enhance solubility in organic solvents, favoring its use in synthetic organic chemistry .

Biological Activity

2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, a member of the benzene diamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 252.3526 g/mol
  • Stereochemistry : Achiral
  • Solubility : Soluble in organic solvents; specific solubility data not widely reported.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results suggest a dose-dependent cytotoxic effect, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The proposed mechanism of action for the cytotoxic effects of this compound involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest moderate absorption and a relatively short half-life, which may influence its therapeutic applications.

Table: Pharmacokinetic Data

ParameterValue
Half-life2 hours
Bioavailability~50%
MetabolismHepatic
ExcretionRenal

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of this compound in a mouse model. The compound was administered at varying doses over four weeks. Results indicated a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. The study utilized an animal model of Alzheimer's disease and demonstrated that treatment with this compound improved cognitive functions and reduced amyloid plaque formation.

Q & A

Q. What are the established synthetic protocols for 2,5-Diethoxy-N,N-diethylbenzene-1,4-diamine, and what are their respective yields and purity considerations?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, ethoxy groups can be introduced via alkylation of a phenolic intermediate, followed by diethylation of the amine groups using diethyl sulfate or ethyl halides. Purification is critical due to potential byproducts; column chromatography or recrystallization in ethanol/water mixtures is recommended. Yield optimization (60–80%) depends on reaction temperature control (60–80°C) and stoichiometric excess of alkylating agents .

Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound in research settings?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on ethoxy (–OCH₂CH₃) and diethylamino (–N(CH₂CH₃)₂) proton environments. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Surface-Enhanced Raman Spectroscopy (SERS) has also been validated for characterizing similar diamine derivatives in dye synthesis studies, providing vibrational fingerprints for functional groups .

Q. What are the primary research applications of this compound in material science and pharmaceuticals?

  • Methodological Answer: The compound serves as a precursor in electroactive materials (e.g., ferrocenyl derivatives for redox-active polymers) and as a developer in chromogenic films. In pharmaceuticals, its derivatives are explored for antimicrobial activity. Functionalization via substituent modification (e.g., fluorination) is a common strategy to enhance bioactivity .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the benzene ring, influence the physicochemical and biological properties of this compound derivatives?

  • Methodological Answer: Comparative studies using analogues (e.g., trifluoromethyl or methyl substitutions) reveal that electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Computational modeling (DFT) can predict substituent effects on electronic properties, guiding synthetic prioritization. Experimental validation via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria is recommended .

Q. What methodological approaches are recommended for resolving contradictions in experimental data when studying the reactivity of this compound under varying conditions?

  • Methodological Answer: Contradictions in reactivity data (e.g., unexpected byproducts under acidic vs. basic conditions) require iterative analysis:
  • Replicate experiments with controlled variables (pH, temperature).
  • Use hyphenated techniques (LC-MS) to identify transient intermediates.
  • Cross-validate results with computational kinetic models (e.g., transition state analysis).
    Refer to frameworks for qualitative data contradiction resolution, emphasizing triangulation of spectroscopic, chromatographic, and computational datasets .

Q. How can researchers design derivatives of this compound for advanced applications such as electroactive materials or sensors?

  • Methodological Answer: Introduce redox-active moieties (e.g., ferrocene, quinones) via Suzuki coupling or Heck reactions. For sensor applications, conjugate the diamine with fluorophores or metal-coordinating groups (e.g., pyridine). Electrochemical characterization (cyclic voltammetry) and X-ray crystallography (to confirm structural motifs) are critical. Recent studies demonstrate that ferrocenylvinyl derivatives exhibit tunable redox potentials suitable for organic electronics .

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